molecular formula C5H14ClNO B13098943 (3R)-1-aminopentan-3-ol;hydrochloride

(3R)-1-aminopentan-3-ol;hydrochloride

Cat. No.: B13098943
M. Wt: 139.62 g/mol
InChI Key: ZMUVKMUVOKJCJV-NUBCRITNSA-N
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Description

(3R)-1-aminopentan-3-ol;hydrochloride: is a chiral compound with a specific stereochemistry, making it an important molecule in various scientific and industrial applications. This compound is characterized by the presence of an amino group and a hydroxyl group on a pentane backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-aminopentan-3-ol;hydrochloride typically involves the stereoselective reduction of a suitable precursor, such as a ketone or an aldehyde, followed by the introduction of the amino group. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and amination reagents such as ammonia or amines.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes, where a chiral catalyst is used to ensure the desired stereochemistry. The reaction conditions are carefully controlled to optimize yield and purity, including temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R)-1-aminopentan-3-ol;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Amines, halides, and other nucleophiles can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, (3R)-1-aminopentan-3-ol;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the role of chirality in biological systems. It serves as a model compound for understanding the behavior of chiral molecules in biological environments.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals with specific stereochemical requirements.

Industry: Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-1-aminopentan-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The stereochemistry of the compound plays a critical role in its biological activity, as it determines the orientation and interaction with molecular targets.

Comparison with Similar Compounds

    (3S)-1-aminopentan-3-ol;hydrochloride: The enantiomer of (3R)-1-aminopentan-3-ol;hydrochloride, with opposite stereochemistry.

    1-aminopentan-3-ol: The non-chiral form of the compound, lacking specific stereochemistry.

    (3R)-1-aminopentan-2-ol;hydrochloride: A similar compound with the amino group at a different position on the pentane backbone.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its applications in chiral synthesis, biological studies, and pharmaceutical development, making it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

(3R)-1-aminopentan-3-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-2-5(7)3-4-6;/h5,7H,2-4,6H2,1H3;1H/t5-;/m1./s1

InChI Key

ZMUVKMUVOKJCJV-NUBCRITNSA-N

Isomeric SMILES

CC[C@H](CCN)O.Cl

Canonical SMILES

CCC(CCN)O.Cl

Origin of Product

United States

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